Cas no 16049-28-8 (Indolo[2,3-a]quinolizine-2-ethanol,b-ethenyl-1,2,3,4,6,7,12,12b-octahydro-,(bR,2S,12bS)-)
Indolo[2,3-a]quinolizine-2-ethanol,b-ethenyl-1,2,3,4,6,7,12,12b-octahydro-,(bR,2S,12bS)- Chemical and Physical Properties
Names and Identifiers
-
- Indolo[2,3-a]quinolizine-2-ethanol,b-ethenyl-1,2,3,4,6,7,12,12b-octahydro-,(bR,2S,12bS)-
- Antirhine
- (2R)-2-[(2S,12bS)-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]but-3-en-1-ol
- (betaR,2S,12bS)-beta-Ethenyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizine-2-ethanol
- [ "" ]
- Anthirine
- (2S,betaR)-beta-Vinyl-1,2,3,4,6,7,12,12bbeta-octahydroindolo[2,3-a]quinolizine-2-ethanol
- 2-(1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl)but-3-en-1-ol
- Indolo[2,3-a]quinolizine-2-ethanol, beta-ethenyl-1,2,3,4,6,7,12,12b-octahydro-, (betaR,2S,12bS)-
- Rhazinine
- (2R)-2-[(2S,12BS)-1H,2H,3H,4H,6H,7H,12H,12BH-INDOLO[2,3-A]QUINOLIZIN-2-YL]BUT-3-EN-1-OL
- 16049-28-8
- DTXSID40936319
- AKOS032948973
- C09033
- CHEBI:2764
- Q27105810
-
- Inchi: 1S/C19H24N2O/c1-2-13(12-22)14-7-9-21-10-8-16-15-5-3-4-6-17(15)20-19(16)18(21)11-14/h2-6,13-14,18,20,22H,1,7-12H2/t13-,14-,18-/m0/s1
- InChI Key: RYMNVEAAYOFGCI-DEYYWGMASA-N
- SMILES: OC[C@H](C=C)[C@H]1CCN2CCC3C4C=CC=CC=4NC=3[C@@H]2C1
Computed Properties
- Exact Mass: 296.18900
- Monoisotopic Mass: 296.188863393g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 22
- Rotatable Bond Count: 3
- Complexity: 412
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 3
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 39.3Ų
Experimental Properties
- Color/Form: Powder
- Density: 1.20±0.1 g/cm3 (20 ºC 760 Torr),
- Solubility: Very slightly soluble (0.18 g/l) (25 º C),
- PSA: 39.26000
- LogP: 3.20950
Indolo[2,3-a]quinolizine-2-ethanol,b-ethenyl-1,2,3,4,6,7,12,12b-octahydro-,(bR,2S,12bS)- Security Information
- Storage Condition:Store at room temperature, 2-8 ℃ is better
Indolo[2,3-a]quinolizine-2-ethanol,b-ethenyl-1,2,3,4,6,7,12,12b-octahydro-,(bR,2S,12bS)- Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Indolo[2,3-a]quinolizine-2-ethanol,b-ethenyl-1,2,3,4,6,7,12,12b-octahydro-,(bR,2S,12bS)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A48550-5mg |
(2R)-2-[(2S,12bS)-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]but-3-en-1-ol |
16049-28-8 | ,HPLC≥98% | 5mg |
¥5280.0 | 2023-09-08 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN3425-1 mg |
Antirhine |
16049-28-8 | 1mg |
¥2675.00 | 2022-02-28 | ||
| TargetMol Chemicals | TN3425-1 ml * 10 mm |
Antirhine |
16049-28-8 | 1 ml * 10 mm |
¥ 3810 | 2024-07-20 | ||
| A2B Chem LLC | AA82699-1mg |
Antirhine |
16049-28-8 | ≥95% | 1mg |
$181.00 | 2024-04-20 | |
| A2B Chem LLC | AA82699-5mg |
Antirhine |
16049-28-8 | ≥95% | 5mg |
$676.00 | 2024-04-20 | |
| TargetMol Chemicals | TN3425-5 mg |
Antirhine |
16049-28-8 | 98% | 5mg |
¥ 3,710 | 2023-07-11 | |
| TargetMol Chemicals | TN3425-1 mL * 10 mM (in DMSO) |
Antirhine |
16049-28-8 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 3810 | 2023-09-15 | |
| TargetMol Chemicals | TN3425-5mg |
Antirhine |
16049-28-8 | 5mg |
¥ 3710 | 2024-07-20 | ||
| BioAustralis | BIA-A1964-1 mg |
Anthirine |
16049-28-8 | >95% by HPLC | 1mg |
$233.00 | 2023-07-10 | |
| BioAustralis | BIA-A1964-5 mg |
Anthirine |
16049-28-8 | >95% by HPLC | 5mg |
$816.00 | 2023-07-10 |
Indolo[2,3-a]quinolizine-2-ethanol,b-ethenyl-1,2,3,4,6,7,12,12b-octahydro-,(bR,2S,12bS)- Related Literature
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1. Hydrolysis and selective reduction with yeast: enantiospecific synthesis of antirhine from secologaninRichard T. Brown,Bukar E. N. Dauda,Cid A. M. Santos J. Chem. Soc. Chem. Commun. 1991 825
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2. Synthesis of a potential synthon for the chiral synthesis of the corynanthe-type indole alkaloids: enantioselective total synthesis of (–)-antirhineSeiichi Takano,Nobuhiko Tamura,Kunio Ogasawara J. Chem. Soc. Chem. Commun. 1981 1155
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3. Antirhine, a new indole alkaloid from Antirhea putaminosa(F.v.Muell.) Bail.S. R. Johns,J. A. Lamberton,J. L. Occolowitz Chem. Commun. (London) 1967 229b
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4. Enantioselective synthesis of (+)-dihydroantirhineTetsuji Kametani,Toshio Suzuki,Etsuko Sato,Masahiro Nishimura,Katsuo Unno J. Chem. Soc. Chem. Commun. 1982 1201
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5. Modified Polonovski reaction: application to the total synthesis of some indole alkaloidsH.-P. Husson,L. Chevolot,Y. Langlois,C. Thal,P. Potier J. Chem. Soc. Chem. Commun. 1972 930
Related Categories
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Indoles and derivatives Beta carbolines
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Indoles and derivatives Pyridoindoles Beta carbolines
- Natural Products and Extracts Plant Extracts Plant based Rhazya stricta
Additional information on Indolo[2,3-a]quinolizine-2-ethanol,b-ethenyl-1,2,3,4,6,7,12,12b-octahydro-,(bR,2S,12bS)-
Comprehensive Overview of Indolo[2,3-a]quinolizine-2-ethanol,b-ethenyl-1,2,3,4,6,7,12,12b-octahydro-,(bR,2S,12bS)- (CAS No. 16049-28-8)
The compound Indolo[2,3-a]quinolizine-2-ethanol,b-ethenyl-1,2,3,4,6,7,12,12b-octahydro-,(bR,2S,12bS)- (CAS No. 16049-28-8) is a structurally complex alkaloid derivative that has garnered significant interest in pharmaceutical and biochemical research. Its unique indoloquinolizine scaffold is a hallmark of bioactive molecules, often associated with diverse therapeutic potentials. Researchers are increasingly exploring its applications in drug discovery, particularly in targeting neurological and metabolic disorders, which aligns with current trends in precision medicine.
One of the most searched questions regarding Indolo[2,3-a]quinolizine derivatives is their role in modulating neurotransmitter systems. Studies suggest that this compound may interact with G-protein-coupled receptors (GPCRs), a hot topic in neuroscience due to their implications in treating depression, anxiety, and Parkinson’s disease. The stereospecific configuration ((bR,2S,12bS)-) further enhances its selectivity, making it a promising candidate for structure-activity relationship (SAR) studies. This specificity is critical for minimizing off-target effects, a key concern in modern drug development.
From a synthetic chemistry perspective, the octahydro core of CAS No. 16049-28-8 presents intriguing challenges and opportunities. Recent advancements in asymmetric catalysis and green chemistry have enabled more efficient routes to its synthesis, addressing the demand for sustainable pharmaceutical production. Environmental, social, and governance (ESG) principles are driving innovation in this space, with researchers seeking solvent-free or bio-catalytic methods to reduce waste.
Another trending discussion revolves around the ethenyl substituent in this molecule. Its presence suggests potential for further functionalization, such as click chemistry modifications, to create derivatives with enhanced bioavailability or imaging properties. This adaptability is particularly relevant in the era of theranostics, where diagnostics and therapy are combined—a field exploding in popularity due to its personalized medicine applications.
In the context of natural product-inspired drug discovery, Indolo[2,3-a]quinolizine-2-ethanol stands out as a semi-synthetic analog of plant-derived alkaloids. Consumers and scientists alike are increasingly drawn to nature-inspired compounds, fueled by the global shift toward holistic and integrative healthcare. This aligns with searches for "plant-based neuroprotective agents" or "sustainable drug leads," highlighting the compound’s relevance in both academic and public domains.
Analytical characterization of CAS No. 16049-28-8 often involves advanced techniques like chiral HPLC and X-ray crystallography, given its stereochemical complexity. These methods are frequently queried by analytical chemists troubleshooting purification or quantification issues. The compound’s stability under various pH conditions is another practical consideration, especially for formulators exploring oral or injectable delivery systems.
Emerging computational tools, such as molecular docking and AI-driven drug design, are being applied to predict the interactions of this molecule with biological targets. This intersects with the booming interest in digital chemistry, where virtual screening accelerates hit identification. Such approaches are revolutionizing how researchers leverage Indolo[2,3-a]quinolizine scaffolds to design next-generation therapeutics.
In summary, Indolo[2,3-a]quinolizine-2-ethanol,b-ethenyl-1,2,3,4,6,7,12,12b-octahydro-,(bR,2S,12bS)- represents a multifaceted compound bridging traditional alkaloid chemistry and cutting-edge biomedical innovation. Its study addresses pressing questions in drug selectivity, synthetic efficiency, and therapeutic versatility—making it a focal point for interdisciplinary research in the 2020s.
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